molecular formula C18H23N5O3 B2458771 N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine CAS No. 1203296-03-0

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine

Cat. No.: B2458771
CAS No.: 1203296-03-0
M. Wt: 357.414
InChI Key: KQLQYQVFYCWXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This involves the condensation of appropriate aldehydes and amines under controlled conditions to form the pyrimidine ring.

    Introduction of the Nitro Group: Nitration reactions are carried out using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzyl and morpholino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound in studying the reactivity and properties of pyrimidine derivatives.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine depends on its specific application. Generally, the compound interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
  • This compound derivatives
  • Other pyrimidine derivatives with similar functional groups

Uniqueness

This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(2,6-dimethylmorpholin-4-yl)-6-methyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-10-22(11-13(2)26-12)18-20-14(3)16(23(24)25)17(21-18)19-9-15-7-5-4-6-8-15/h4-8,12-13H,9-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLQYQVFYCWXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.